molecular formula C8H15ClN4O B6321872 Carcinine Hydrochloride CAS No. 159329-76-7

Carcinine Hydrochloride

Cat. No. B6321872
CAS RN: 159329-76-7
M. Wt: 218.68 g/mol
InChI Key: SPBFANGKSJPRRU-UHFFFAOYSA-N
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Description

Carcinine Hydrochloride, also known as N-Methyl-N-2-chloro-3-pyridyl-N-methylamine Hydrochloride, is an organic compound that is used in various scientific experiments. It is a white, crystalline solid with a melting point of 153-154°C. Carcinine Hydrochloride is a versatile compound that has a wide range of uses in both biochemical and physiological experiments.

Mechanism of Action

Carcinine Hydrochloride acts as a competitive inhibitor of the enzyme trypsin, which is involved in the breakdown of proteins. It binds to the active site of the enzyme, preventing it from binding to its substrate and thus preventing the breakdown of proteins.
Biochemical and Physiological Effects
Carcinine Hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as inhibit the growth of bacteria. Additionally, it has been shown to have an antiviral effect, as well as an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

The use of Carcinine Hydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is highly soluble in water, which makes it easy to use in aqueous solutions. However, there are some limitations to its use in laboratory experiments. It is not very stable, and it can be degraded by light and heat. Additionally, it can be toxic to certain organisms, so care must be taken when using it in experiments.

Future Directions

There are a number of potential future directions for the use of Carcinine Hydrochloride. It has potential applications in the development of new cancer treatments, as well as in the development of new antiviral and anti-inflammatory drugs. Additionally, it could be used to study the effects of different metabolic pathways, as well as to study the effects of different enzymes on different biochemical pathways. It could also be used in the development of new drugs for the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and diabetes. Finally, it could be used in the development of new compounds to be used in various laboratory experiments.

Synthesis Methods

Carcinine Hydrochloride is synthesized from a reaction between 2-amino-5-chloropyridine and methyl iodide. The reaction is conducted in aqueous solution and the reaction product is then extracted with ether. The ether extract is then washed with aqueous potassium carbonate, and the product is precipitated out of the solution with the addition of hydrochloric acid. The precipitate is then dried and recrystallized to obtain the Carcinine Hydrochloride.

Scientific Research Applications

Carcinine Hydrochloride is used in various scientific experiments, such as in the study of enzyme kinetics, metabolic pathways, and drug metabolism. It is also used in the study of biochemical pathways, such as the synthesis of nucleic acids, proteins, and carbohydrates. Additionally, it is used in the study of cell biology, such as the study of cell growth and differentiation.

properties

IUPAC Name

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPBFANGKSJPRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57022-38-5
Record name Propanamide, 3-amino-N-[2-(1H-imidazol-5-yl)ethyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57022-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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